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molecular formula C11H16N2O4S B8741149 methyl 4-[(dimethylsulfamoylamino)methyl]benzoate

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate

Cat. No. B8741149
M. Wt: 272.32 g/mol
InChI Key: HWUGQTYUNAZLEW-UHFFFAOYSA-N
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Patent
US09096559B2

Procedure details

4-(aminomethyl)benzoic acid methyl ester (0.2676 g, 1.620 mmol) was dissolved in dichloromethane (15 ml). DMAP (0.0248 g, 0.203 mmol) and DIEA (0.35 ml, 2.004 mmol) were added. The solution was cooled to 0° C. Dimethylsulfamoyl chloride (0.18 ml, 1.676 mmol) was added. The reaction was allowed to stir until completion. The reaction was diluted with DCM and washed with aqueous sodium hydrogen carbonate. The aqueous layer was extracted with DCM two times. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc/hexane (6-50%). MS: cal'd 273 (MH+), exp 273 (MH+).
Quantity
0.2676 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.0248 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[CH:6][CH:5]=1.CCN(C(C)C)C(C)C.[CH3:22][N:23]([CH3:28])[S:24](Cl)(=[O:26])=[O:25]>ClCCl.CN(C1C=CN=CC=1)C>[CH3:22][N:23]([CH3:28])[S:24]([NH:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:12])=[CH:5][CH:6]=1)(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
0.2676 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CN)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.0248 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir until completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/hexane (6-50%)

Outcomes

Product
Name
Type
Smiles
CN(S(=O)(=O)NCC1=CC=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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